Technical Whitepaper: The Dichloroanisole Dichotomy – Resolving the Profiles of CAS 553-82-2 and CAS 21151-56-4
Technical Whitepaper: The Dichloroanisole Dichotomy – Resolving the Profiles of CAS 553-82-2 and CAS 21151-56-4
Executive Summary & Nomenclature Resolution
In chemical databases, literature, and procurement systems, the nomenclature surrounding dichloroanisoles is frequently conflated. The query for "alpha,4-Dichloroanisole CAS 553-82-2 " represents a common intersection of two distinct chemical entities with identical molecular weights ( C7H6Cl2O , MW: 177.03 g/mol ) but entirely different structural causalities, reactivities, and industry applications[1][2].
To ensure absolute scientific integrity, this whitepaper resolves this discrepancy and provides an in-depth technical guide on both isomers:
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CAS 553-82-2 is 2,4-Dichloroanisole (ring-substituted), a highly stable environmental metabolite and a critical target in trace analytical chemistry due to its role in food and beverage taint[3][4].
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CAS 21151-56-4 is α ,4-Dichloroanisole (side-chain substituted; 1-chloro-4-(chloromethoxy)benzene), a highly reactive electrophile utilized in synthetic organic chemistry and drug development as a specialized protecting group[2][5].
Structural Causality & Physicochemical Profiling
The fundamental behavioral difference between these two molecules lies in the placement of the second chlorine atom. In 2,4-dichloroanisole, both chlorines are bound to the aromatic ring, deactivating the ring via inductive electron withdrawal and rendering the molecule highly stable. In α ,4-dichloroanisole, one chlorine is bound to the methoxy carbon, creating a chloromethyl ether . This structural motif is characterized by extreme electrophilicity, as the oxygen lone pairs can stabilize the adjacent carbocation formed upon chloride dissociation.
Table 1: Comparative Physicochemical Data
| Property | 2,4-Dichloroanisole | α ,4-Dichloroanisole[5] |
| CAS Registry Number | 553-82-2 | 21151-56-4 |
| IUPAC Name | 2,4-dichloro-1-methoxybenzene | 1-chloro-4-(chloromethoxy)benzene |
| Molecular Formula | C7H6Cl2O | C7H6Cl2O |
| Molecular Weight | 177.03 g/mol | 177.03 g/mol |
| Boiling Point | ~230 °C | 120–124 °C (at 18 mmHg) |
| Melting Point | 24–27 °C | 29–30 °C |
| Density | 1.288 g/mL (at 25 °C) | 1.297 g/mL |
| Primary Utility | Analytical standard, environmental marker | Synthetic building block, protecting group |
CAS 553-82-2 (2,4-Dichloroanisole): Environmental & Analytical Significance
Mechanistic Causality of Formation
2,4-Dichloroanisole is rarely synthesized for direct commercial application; rather, it is a downstream environmental metabolite[6]. It is primarily formed via the microbial degradation of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) into 2,4-dichlorophenol, followed by enzymatic O-methylation by filamentous fungi (e.g., Penicillium or Trichoderma species)[7].
In the wine and packaging industries, this biomethylation pathway is the root cause of "cork taint." While 2,4,6-trichloroanisole (TCA) is the most notorious culprit, 2,4-dichloroanisole acts as a critical co-contaminant. Because its sensory perception threshold is exceptionally low (low ng/L range), its trace quantification is a mandatory quality control metric in modern enology[8][9].
Analytical Detection Workflow
To achieve sub-ng/L detection limits, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) is the gold standard[8].
Fig 1: Analytical workflow for the trace quantification of 2,4-dichloroanisole via HS-SPME-GC/MS.
CAS 21151-56-4 ( α ,4-Dichloroanisole): Synthetic Utility
Mechanistic Reactivity in Drug Development
In drug development, protecting groups are essential for orthogonal synthesis. α ,4-Dichloroanisole functions as a specialized reagent to install the p-chlorophenoxymethyl ether protecting group on sensitive alcohols or amines[10].
Causality of Reactivity: The α -chlorine atom is highly labile. Upon dissociation, the resulting carbocation is heavily stabilized by resonance from the adjacent oxygen atom, forming an oxonium ion. This allows the molecule to undergo rapid SN1 -type nucleophilic attack by target hydroxyl groups. The presence of the p-chloro substituent on the aromatic ring modulates the electronic properties of the ether, making it more robust against acidic hydrolysis compared to standard methoxymethyl (MOM) ethers, thereby enabling highly specific orthogonal deprotection conditions.
Fig 2: S_N1-type mechanism of alcohol protection using alpha,4-dichloroanisole via an oxonium ion.
Self-Validating Experimental Protocols
Protocol A: Trace Quantification of 2,4-Dichloroanisole (CAS 553-82-2)
This protocol utilizes isotopic dilution to create a self-validating quantitative system, ensuring that matrix effects (e.g., ethanol content in wine) do not artificially suppress or inflate the calculated concentration[11].
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Sample Preparation: Transfer 10.0 mL of the aqueous sample (or wine) into a 20 mL headspace vial.
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Matrix Modification (Causality): Add 3.0 g of anhydrous NaCl. Why? The addition of salt increases the ionic strength of the aqueous phase ("salting out"), drastically decreasing the solubility of the hydrophobic 2,4-dichloroanisole and driving it into the headspace.
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Internal Standardization: Spike the sample with 10 μ L of a 10 μ g/L solution of 2,4-dichloroanisole- d3 (isotopically labeled internal standard). Cap the vial with a PTFE/silicone septum.
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Extraction: Expose a 65 μ m DVB/PDMS SPME fiber to the headspace for 30 minutes at 60 °C under constant agitation (250 rpm). Why DVB/PDMS? Divinylbenzene provides π−π interactions for the aromatic ring, while Polydimethylsiloxane provides a hydrophobic partitioning phase.
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Desorption & Analysis: Desorb the fiber in the GC inlet at 250 °C for 3 minutes. Run the GC/MS in Selected Ion Monitoring (SIM) mode, monitoring m/z 176 and 178 (characteristic isotopic cluster for Cl2 ).
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Validation: The system is self-validated if the recovery of the d3 -internal standard remains consistent across the calibration curve ( R2>0.995 ) and the unknown samples.
Protocol B: Alcohol Protection using α ,4-Dichloroanisole (CAS 21151-56-4)
This protocol describes the anhydrous installation of the p-chlorophenoxymethyl group. It is self-validating via TLC monitoring and specific workup conditions.
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System Setup: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.
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Reagent Solubilization: Dissolve the target alcohol (1.0 eq, e.g., 5.0 mmol) in 15 mL of anhydrous dichloromethane (DCM).
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Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Why DIPEA? α ,4-dichloroanisole is highly moisture-sensitive. Using a non-nucleophilic organic base in an anhydrous solvent neutralizes the HCl byproduct without causing aqueous hydrolysis of the reagent to p-chlorophenol and formaldehyde.
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Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add α ,4-dichloroanisole (1.2 eq).
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Reaction Monitoring (Validation): Stir the reaction while allowing it to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 4:1). The system validates completion when the starting alcohol spot disappears and a new, less polar UV-active spot emerges (typically 2–4 hours).
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Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
References
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National Center for Biotechnology Information (NCBI). "2,4-Dichloroanisole (CID 11119)." PubChem Compound Summary. Retrieved from:[Link]
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National Center for Biotechnology Information (NCBI). "alpha,4-Dichloroanisole (CID 88801)." PubChem Compound Summary. Retrieved from:[Link]
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Agilent Technologies. "SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber." Agilent Application Notes. Retrieved from:[Link]
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National Institutes of Health (PMC). "Thermal Desorption–Vocus Enables Online Nondestructive Quantification of Haloanisoles in Cork Stoppers." J Agric Food Chem. Retrieved from:[Link]
Sources
- 1. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-4-(CHLOROMETHOXY)BENZENE | CAS 21151-56-4 [matrix-fine-chemicals.com]
- 3. 2,4-DICHLOROANISOLE | 553-82-2 [chemicalbook.com]
- 4. 2,3,4,6-Tetrachloroanisole (938-22-7) for sale [vulcanchem.com]
- 5. ALPHA,4-DICHLOROANISOLE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. littlesaint.org [littlesaint.org]
- 8. Quantification of chloroanisoles in cork using headspace solid-phase microextraction and gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US6207826B1 - Macrocyclic compounds having nitrogen-containing linkages - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
